N'-(4-(Diethylamino)benzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide
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Overview
Description
N’-(4-(Diethylamino)benzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzylidene group, a diethylamino group, and an octyloxyphenyl group attached to a pyrazole ring, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(Diethylamino)benzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the condensation of 4-(diethylamino)benzaldehyde with 5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-80°C to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
N’-(4-(Diethylamino)benzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms with altered functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N’-(4-(Diethylamino)benzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N’-(4-(Diethylamino)benzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
- N’-(4-(Diethylamino)benzylidene)-4-(4-methylbenzyl)-1-piperazinamine
- N’-(4-(Diethylamino)benzylidene)-4-phenyl-1-piperazinamine
- N’-(4-(Dimethylamino)benzylidene)-4-(4-methylbenzyl)-1-piperazinamine
Uniqueness
Compared to similar compounds, N’-(4-(Diethylamino)benzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the octyloxyphenyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its efficacy in various applications .
Properties
CAS No. |
302918-22-5 |
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Molecular Formula |
C29H39N5O2 |
Molecular Weight |
489.7 g/mol |
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-(4-octoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C29H39N5O2/c1-4-7-8-9-10-11-20-36-26-18-14-24(15-19-26)27-21-28(32-31-27)29(35)33-30-22-23-12-16-25(17-13-23)34(5-2)6-3/h12-19,21-22H,4-11,20H2,1-3H3,(H,31,32)(H,33,35)/b30-22+ |
InChI Key |
ZJRKKSZFGLXUKK-JBASAIQMSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)N(CC)CC |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)N(CC)CC |
Origin of Product |
United States |
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